molecular formula C18H14FNO4S B13556315 3-(Benzylcarbamoyl)naphthalen-2-ylfluoranesulfonate

3-(Benzylcarbamoyl)naphthalen-2-ylfluoranesulfonate

Cat. No.: B13556315
M. Wt: 359.4 g/mol
InChI Key: WNEZCZRCJSNWMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate is a chemical compound with the molecular formula C18H15NO4S. It is known for its unique structure, which combines a naphthalene ring with a benzylcarbamoyl group and a fluoranesulfonate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate typically involves the following steps:

    Formation of the Benzylcarbamoyl Group: This step involves the reaction of benzylamine with a suitable naphthalene derivative to form the benzylcarbamoyl group.

    Introduction of the Fluoranesulfonate Moiety:

Industrial Production Methods

Industrial production of 3-(benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactions are carried out in industrial reactors to produce the compound in bulk.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity 3-(benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as naphthalenediol derivatives.

    Substitution: The benzylcarbamoyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) and lithium aluminum hydride (LiAlH) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Naphthalenediol derivatives.

    Substitution: Various substituted benzylcarbamoyl derivatives.

Scientific Research Applications

3-(Benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzyme activities by binding to their active sites.

    Modulate Signaling Pathways: Affect cellular signaling pathways, leading to changes in cell behavior and function.

    Induce Apoptosis: Trigger programmed cell death in cancer cells through various molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzylcarbamoyl)naphthalen-2-yl sulfonate: Lacks the fluorine atom, resulting in different chemical properties.

    3-(Benzylcarbamoyl)naphthalen-2-yl chloride: Contains a chloride group instead of the fluoranesulfonate moiety.

    3-(Benzylcarbamoyl)naphthalen-2-yl bromide: Similar to the chloride derivative but with a bromine atom.

Uniqueness

3-(Benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate is unique due to the presence of the fluoranesulfonate group, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C18H14FNO4S

Molecular Weight

359.4 g/mol

IUPAC Name

2-(benzylcarbamoyl)-3-fluorosulfonyloxynaphthalene

InChI

InChI=1S/C18H14FNO4S/c19-25(22,23)24-17-11-15-9-5-4-8-14(15)10-16(17)18(21)20-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,21)

InChI Key

WNEZCZRCJSNWMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3C=C2OS(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.